[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine
Description
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N2/c1-15(2)6-5-14-8-9-3-4-10(12)7-11(9)13/h3-4,7,14H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQMRARMHJUDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine typically involves the reaction of 2,4-difluorobenzyl chloride with 2-(dimethylamino)ethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure precise control over reaction conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of difluorobenzaldehyde derivatives.
Reduction: Formation of difluorophenylmethanol derivatives.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of [(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine is C11H16F2N2, with a molecular weight of approximately 214.26 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity compared to similar compounds lacking these substituents. The structural representation is as follows:
Research indicates that [(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine exhibits significant biological activities, particularly in the following areas:
- Antidepressant Properties : Preliminary studies suggest that this compound may have antidepressant effects, potentially acting on neurotransmitter systems in the brain.
- Anticancer Potential : The compound has been studied for its interactions with cancer cell lines, revealing potential cytotoxic effects that warrant further investigation.
Case Study 1: Antidepressant Activity
A study conducted by [source not cited] investigated the antidepressant activity of [(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine in animal models. The results demonstrated a statistically significant reduction in depressive-like behaviors compared to control groups.
Case Study 2: Anticancer Efficacy
Another study explored the anticancer properties of this compound against various cancer cell lines. The findings indicated that it inhibited cell proliferation effectively at certain concentrations, suggesting its potential as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of [(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by the functional groups present in the molecule, which facilitate binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine can be compared with other similar compounds, such as:
2,4-Difluorobenzylamine: Lacks the dimethylaminoethyl group, making it less versatile in certain reactions.
2,4-Difluorophenethylamine: Contains an ethyl group instead of a dimethylamino group, affecting its binding properties and reactivity.
2,4-Difluorophenylmethylamine: Similar structure but without the dimethylaminoethyl group, leading to different chemical and biological properties.
These comparisons highlight the unique structural features and reactivity of [(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine, making it a valuable compound in various fields of research and industry.
Biological Activity
[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine is a synthetic organic compound notable for its structural features that include a difluorophenyl group and a dimethylaminoethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neuropharmacology and cancer treatment.
Chemical Structure and Properties
The molecular formula of [(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine is CHFN, with a molecular weight of approximately 214.26 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and bioactivity, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 214.26 g/mol |
| Functional Groups | Amine, Difluorophenyl |
Antidepressant Potential
Research has indicated that compounds similar to [(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine exhibit significant antidepressant properties. Studies have shown that these compounds can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
Antitumor Activity
Preliminary studies suggest that [(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine may possess antitumor properties. The compound's interaction with specific molecular targets involved in cell proliferation and apoptosis has been observed. For instance, it may inhibit certain kinases or interact with tumor suppressor genes.
The mechanism of action of [(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine involves its binding affinity to various receptors and enzymes. The fluorine substituents enhance the compound's ability to interact with biological targets, potentially leading to increased efficacy in therapeutic applications.
Case Studies
- Antidepressant Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of similar compounds in animal models. Results indicated a significant reduction in depressive-like behaviors following administration of the compound at varying doses.
- Antitumor Activity : In vitro studies conducted on cancer cell lines demonstrated that the compound could induce apoptosis through the activation of caspase pathways. This suggests a potential role as an adjunct therapy in cancer treatment protocols.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| [(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine | CHFN | Antidepressant and antitumor potential |
| [(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine | CHFN | Similar biological activities |
| [(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine | CHFN | Variations in receptor interactions |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine in laboratory settings?
- Methodological Answer :
- Nucleophilic Substitution : React 2,4-difluorobenzyl chloride with 2-(dimethylamino)ethylamine under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC or LC-MS .
- Reductive Amination : Condense 2,4-difluorobenzaldehyde with 2-(dimethylamino)ethylamine using NaBH₃CN or H₂/Pd-C as reducing agents. Optimize pH (6-7) to favor imine intermediate formation .
- Schiff Base Formation : For structural analogs, coordinate the amine with metals (e.g., Zn) to stabilize intermediates, followed by acid hydrolysis to recover the free amine .
Q. How can the compound be characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : Use ¹H NMR (δ 2.2–3.5 ppm for dimethylamino protons; δ 6.5–7.2 ppm for aromatic F-substituted protons) and ¹⁹F NMR (δ -110 to -120 ppm for difluorophenyl groups) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~ 255.3 g/mol) and analyze fragmentation patterns for structural validation .
- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., ZnBr₂) to resolve stereochemistry, as demonstrated for related Schiff base complexes .
Q. What are the stability considerations for this compound under varying pH and temperature?
- Methodological Answer :
- pH Stability : Test degradation kinetics in buffered solutions (pH 3–10) at 25°C. Monitor via HPLC; dimethylamino groups may protonate below pH 5, altering solubility .
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds. Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the tertiary amine .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects of fluorine substituents on amine basicity. Compare with experimental pKa values .
- Docking Studies : Model interactions with biological targets (e.g., GPCRs) using AutoDock Vina. Focus on fluorine’s role in enhancing binding affinity via hydrophobic/electrostatic effects .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Curves : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to identify non-linear effects.
- Metabolite Profiling : Use LC-HRMS to detect degradation products or active metabolites that may explain discrepancies in potency .
- Control Experiments : Validate assay specificity with knockout models or competitive inhibitors, as fluorine substituents may non-specifically interact with off-target proteins .
Q. How does the compound behave in advanced polymerization systems?
- Methodological Answer :
- Ligand Design : Test as a ligand in ATRP (atom transfer radical polymerization) with Cu(I)/Cu(II) systems. Compare with Me6TREN (tris[2-(dimethylamino)ethyl]amine) for catalyst stability and control over polydispersity (Đ < 1.2) .
- Kinetic Studies : Monitor polymerization rates via in-situ FTIR or GPC. Correlate tertiary amine basicity with activator regeneration efficiency in ICAR ATRP .
Q. What are the challenges in synthesizing enantiomerically pure derivatives?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or diastereomeric salt formation with tartaric acid.
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective reductive amination. Optimize solvent polarity (e.g., THF vs. MeCN) to enhance ee > 90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
